molecular formula C14H15N7O B2521011 N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351610-19-9

N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2521011
CAS No.: 1351610-19-9
M. Wt: 297.322
InChI Key: JHMFOCKLXPQMOF-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS: 1396746-09-0) is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole ring at the 6-position and a carboxamide-linked imidazole-propyl chain at the 3-position . Its synthesis typically involves the reaction of pyridazine-3-carbonyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine under anhydrous conditions, followed by purification via column chromatography . The compound’s structure is characterized by dual nitrogen-rich aromatic systems (imidazole and pyrazole), which are known to enhance hydrogen-bonding interactions and metal coordination capabilities, making it a candidate for pharmacological applications such as enzyme inhibition or anticancer activity.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c22-14(16-5-1-8-20-10-7-15-11-20)12-3-4-13(19-18-12)21-9-2-6-17-21/h2-4,6-7,9-11H,1,5,8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMFOCKLXPQMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: Similar to the imidazole ring formation, this step requires cyclization reactions, often facilitated by catalysts.

    Coupling Reactions: The imidazole and pyrazole intermediates are coupled with a pyridazine derivative through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a complex heterocyclic structure that includes imidazole, pyrazole, and pyridazine moieties. These components contribute to its biological activity, making it a candidate for various therapeutic applications. The presence of the carboxamide functional group further enhances its potential as a bioactive molecule.

Table 1: Structural Features of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

ComponentDescription
ImidazoleContributes to enzyme inhibition
PyrazoleAssociated with anti-inflammatory activity
PyridazineEnhances interaction with biological targets
CarboxamideImproves solubility and bioavailability

Kinase Inhibition

This compound has been identified as a potential target ligand for kinase inhibition . Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is linked to various diseases, including cancer and inflammatory conditions. Compounds containing imidazole and pyrazole structures have shown promising inhibitory activity against multiple kinases, suggesting that this compound may also exhibit similar properties .

Drug Discovery Scaffold

The compound serves as a valuable scaffold for drug discovery . Scaffolds are essential frameworks used in the design and synthesis of new drug molecules aimed at specific biological activities. By modifying the functional groups attached to this scaffold, researchers can potentially develop novel compounds with enhanced potency and selectivity .

Research indicates that this compound may interact with various biological targets, influencing pathways related to inflammation and cardiovascular diseases. Its structural components are associated with several pharmacological effects, including:

  • Anti-inflammatory activity: The compound has shown potential in reducing inflammation through its ability to inhibit specific enzymes involved in inflammatory pathways.
  • Antithrombotic effects: Its unique structure may confer properties that prevent thrombus formation, making it a candidate for cardiovascular therapies .

Interaction Studies

Interaction studies have focused on determining the binding affinity of this compound to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Activity : Electron-withdrawing groups (e.g., -CF₃ in the 4-position) enhance carbonic anhydrase (CA) inhibition compared to electron-donating groups (e.g., -F) . The pyridazine-pyrazole core in the target compound may offer unique binding modes due to its planar geometry and additional nitrogen atoms.
  • Synthetic Yields : Yields for simpler derivatives (e.g., acetyl or fluorobenzoyl) exceed 75%, while more complex analogues (e.g., the pyrrole derivative in ) show lower yields (35%), likely due to steric hindrance during acylation.
  • Thermal Stability : Higher melting points correlate with stronger intermolecular interactions in trifluoromethyl-substituted derivatives (160–162°C) compared to acetylated analogues (112–114°C) .

Functional Group Comparisons

  • Carboxamide vs. Amine : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () replaces the carboxamide with an amine group, reducing hydrogen-bonding capacity and likely altering solubility (amines are more basic but less lipophilic than carboxamides).
  • Core Heterocycle Differences : The pyrrole-based compound in lacks the pyridazine ring, which may limit π-stacking interactions critical for target binding in kinase inhibitors.

Pharmacological Potential

  • Enzyme Inhibition : Similar imidazole-propyl carboxamides exhibit CA inhibition, a target for glaucoma and cancer therapy .
  • Antitumor Applications : The pyrazole moiety is prevalent in kinase inhibitors (e.g., crizotinib), suggesting possible antiproliferative effects .

Research Findings and Data Gaps

  • Synthetic Optimization : The target compound’s synthesis route mirrors established methods for analogues, but its yield and purity data are unreported .
  • Solubility and LogP : Computational modeling predicts moderate lipophilicity (LogP ~2.5) due to the pyridazine-pyrazole system, but experimental validation is needed.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that includes imidazole, pyrazole, and pyridazine moieties linked through a propyl chain. Its molecular formula is C13H15N5OC_{13}H_{15}N_{5}O with a molecular weight of 297.32 g/mol . The presence of these functional groups is significant as they contribute to the compound's biological properties.

This compound has been identified as a potential target ligand for kinase inhibition . Kinases play crucial roles in various cellular signaling pathways, and their dysregulation is associated with diseases such as cancer and inflammatory disorders. Compounds containing imidazole and pyrazole rings have shown inhibitory activity against several kinases, suggesting that this compound may similarly influence these pathways .

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit key oncogenic pathways, such as those involving BRAF(V600E) and EGFR . A study highlighted the synergistic effects of pyrazole derivatives with doxorubicin in breast cancer cell lines, indicating enhanced cytotoxicity when used in combination .

2. Anti-inflammatory Effects

The compound's structural components are associated with anti-inflammatory activities. Imidazole and pyrazole derivatives have been documented to possess anti-inflammatory properties, making this compound a candidate for treating inflammatory conditions .

Research Findings

A summary of key research findings related to this compound is presented in the following table:

Study FocusFindingsReference
Kinase InhibitionDemonstrated potential as a kinase inhibitor with implications for cancer therapy
Anticancer ActivityEnhanced cytotoxicity in combination with doxorubicin in breast cancer cell lines
Anti-inflammatory EffectsExhibits potential anti-inflammatory properties
Antimicrobial ActivityRelated pyrazole derivatives show antibacterial and antifungal effects

Case Studies

Case Study 1: Breast Cancer Treatment
In a study evaluating various pyrazole derivatives for their anticancer effects, this compound was included due to its structural similarities to other known anticancer agents. The results indicated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, particularly when combined with doxorubicin, showcasing its potential for enhancing therapeutic efficacy in resistant cancer subtypes .

Case Study 2: Inhibition of Kinases
Another study focused on the inhibition of specific kinases associated with tumor growth. The compound demonstrated promising results against BRAF(V600E) and Aurora-A kinase, indicating its potential as a dual-action therapeutic agent targeting multiple pathways involved in tumorigenesis .

Q & A

Q. What are the common synthetic routes for preparing N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves reacting 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with an amine derivative (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) under reflux in xylene or DMF. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization or column chromatography . Key intermediates are characterized using 1H^1H-NMR and IR spectroscopy to confirm functional groups (e.g., carboxamide formation at ~1650 cm1^{-1}) . Final product purity is assessed via HPLC (>98% purity criteria) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) reveals planar molecular geometry and intermolecular interactions. For example, intramolecular C–H⋯N hydrogen bonds form S(6) ring motifs, while π-π stacking (3.68 Å) between pyridazine and pyrazole rings stabilizes crystal packing. ORTEP-3 or similar software visualizes thermal ellipsoids and H-bonding networks .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Methodological Answer : In vitro assays include kinase inhibition (e.g., phosphodiesterase 10/PDE10) via fluorescence polarization or radiometric methods. Antiviral activity is tested against coronaviruses using plaque reduction assays, with IC50_{50} values calculated from dose-response curves . Cytotoxicity is assessed in mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of pyridazine-carboxamide derivatives?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hours) while maintaining >90% yield. Solvent screening (e.g., DMF vs. acetonitrile) and catalyst selection (e.g., K2 _2CO3_3 for deprotonation) enhance regioselectivity. Computational modeling (DFT) predicts reactive sites to guide substituent placement .

Q. What advanced spectroscopic techniques resolve structural ambiguities in analogs with overlapping functional groups?

  • Methodological Answer : 13C^{13}C-NMR and 2D NMR (e.g., HSQC, HMBC) differentiate between imidazole and pyrazole protons. For example, HMBC correlations confirm connectivity between the pyridazine C3-carbonyl and propylamine chain. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular formulae (e.g., C16 _{16}H18 _{18}N8 _{8}O) .

Q. How do structural modifications (e.g., substituent variation) impact binding affinity in target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model interactions with active sites (e.g., PDE10’s catalytic domain). Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., trifluoromethyl groups) to binding ΔG. Experimental validation includes surface plasmon resonance (SPR) to measure KD_D values .

Q. What strategies mitigate stability issues during in vivo pharmacokinetic studies?

  • Methodological Answer : Stability under physiological pH (1.2–7.4) is assessed via accelerated degradation studies (40°C/75% RH). Prodrug approaches (e.g., esterification of carboxamide) enhance bioavailability. LC-MS/MS monitors metabolite formation in plasma, with deuterated internal standards improving quantification accuracy .

Data Contradictions and Resolution

Q. How are conflicting bioactivity results (e.g., PDE10 vs. kinase inhibition) reconciled in structure-activity relationship (SAR) studies?

  • Methodological Answer : Target profiling using broad-panel assays (e.g., Eurofins CEREP) identifies off-target effects. Competitive binding assays with 3H^3H-labeled ligands (e.g., 3H^3H-rolipram for PDE10) confirm specificity. SAR trends are analyzed via multi-parametric optimization (MPO) scores, balancing potency and selectivity .

Q. Why do crystallographic data sometimes conflict with computational predictions of molecular conformation?

  • Methodological Answer : Solvent effects in SC-XRD (e.g., chloroform vs. aqueous crystallization) induce conformational flexibility. QM/MM simulations replicate crystal packing forces to align predicted and observed torsional angles. Hirshfeld surface analysis quantifies intermolecular forces (e.g., van der Waals vs. H-bonding) .

Methodological Tables

Key Analytical Techniques Application Reference
SC-XRD with SHELXLDetermines absolute configuration and H-bonding networks
1H^1H-NMR (400 MHz, DMSO-d6_6)Confirms carboxamide proton resonance at δ 11.55 ppm
HPLC-PDA (C18 column)Quantifies purity (>98%) and detects degradation products
LC-MS/MS (ESI+)Tracks metabolite formation in pharmacokinetic studies

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